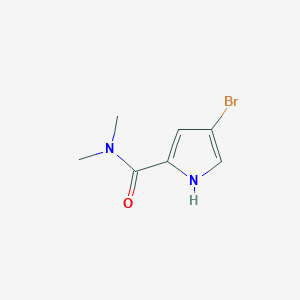
4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a chemical compound with the CAS Number: 1155126-81-0 . It has a molecular weight of 217.07 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2O/c1-10(2)7(11)6-3-5(8)4-9-6/h3-4,9H,1-2H3 . This indicates that the compound contains a pyrrole ring with a bromine atom at the 4th position and a carboxamide group at the 2nd position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.07 . It is typically stored at room temperature and is usually in powder form .Aplicaciones Científicas De Investigación
Lithiation and Synthesis of Pyrrole Derivatives
The dimer of 3-bromo-6-dimethylamino-1-azafulvene, closely related to 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide, has been shown to function as a formal equivalent of 4-lithio- or 4,5-dilithiopyrrole-2-carboxaldehyde. This property makes it a progenitor of 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes, highlighting its potential in the efficacious synthesis of complex pyrrole structures (Muchowski & Hess, 1988).
Regioselective Bromination
A study on substrate-controlled regioselective bromination of pyrroles demonstrates the selective bromination of pyrrole-2-carboxamide substrates using tetrabutylammonium tribromide (TBABr3) to yield predominantly 5-brominated species. This research showcases the precision in functionalizing pyrrole derivatives for targeted synthetic applications (Gao et al., 2018).
Bromination in Bromoperoxidase-catalyzed Oxidations
The electrophilic aromatic bromination of ester-, cyano-, and carboxamide-substituted 1H-pyrroles has been achieved using a vanadate(V)-dependent bromoperoxidase in the presence of hydrogen peroxide and sodium bromide. This methodology facilitates the preparation of bromopyrroles under biomimetic conditions, contributing to the synthesis of marine natural products (Wischang & Hartung, 2011).
Asymmetric Annulation and Synthesis of Natural Products
A novel Pd-catalyzed asymmetric annulation between 5-bromopyrrole-2-carboxylate esters and vinyl aziridines has been developed, efficiently constructing pyrrolopiperazinones. This method serves as a key intermediate in the enantioselective syntheses of pyrrole alkaloid natural products, demonstrating the compound's utility in the synthesis of complex natural structures (Trost & Dong, 2007).
Cu-catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
A green and simple Cu-catalyzed method has been reported for the efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives, utilizing bromopyrimidine as a key intermediate. This approach highlights the role of 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide in facilitating the synthesis of heterocyclic compounds with potential biological activities (Wang et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Given the lack of specific information on 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide, future research could focus on elucidating its synthesis methods, chemical reactions, mechanism of action, and potential applications. This compound could serve as a useful scaffold for the development of new drugs or other bioactive molecules .
Propiedades
IUPAC Name |
4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-10(2)7(11)6-3-5(8)4-9-6/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDITOGLZZEYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2866986.png)
![3-cinnamyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866988.png)
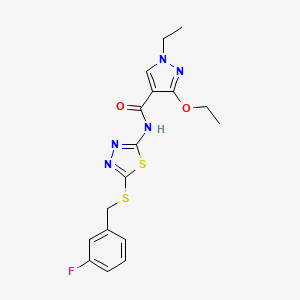
![N-cyclopentyl-6-(3-fluorophenyl)-2-(4-propionylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2866995.png)
![2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866997.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2866998.png)

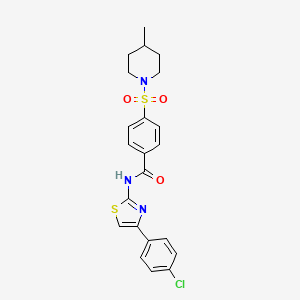
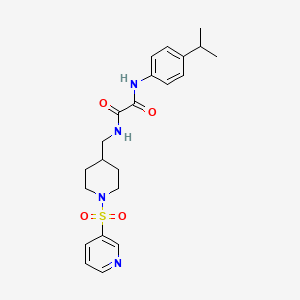
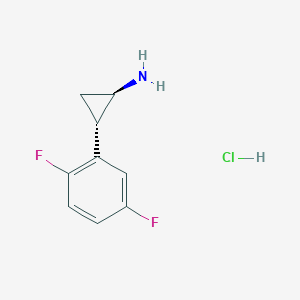

![3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2867005.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2867006.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2867008.png)